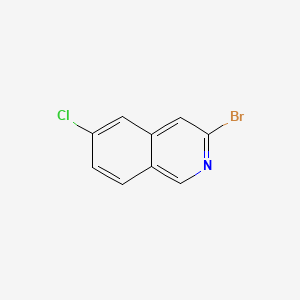

3-Bromo-6-chloroisoquinoline

Beschreibung

1 Rationale for Detailed Academic Investigation

The specific compound 3-Bromo-6-chloroisoquinoline is of particular academic and industrial interest due to its unique dihalogenated structure. The presence of two different halogens, bromine at the 3-position and chlorine at the 6-position, on the isoquinoline core provides a platform for selective and sequential functionalization. This differential reactivity is highly valuable in synthetic chemistry, allowing for programmed, site-specific modifications. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. This allows for the selective introduction of a substituent at the C-3 position while leaving the C-6 chloro-substituent intact for a subsequent, different transformation.

This strategic potential makes this compound a versatile building block for creating libraries of complex, polysubstituted isoquinolines. acs.org Such compounds are sought after in drug discovery and materials science. lookchem.com In medicinal chemistry, the isoquinoline scaffold is a key component of many therapeutic agents, and the ability to systematically modify substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties. researchgate.net In materials science, halogenated aromatic compounds are precursors to organic semiconductors and other advanced materials where precise structural control is essential for tuning electronic and optical properties. smolecule.com

Importance of Halogen Substituents in Modulating Chemical Reactivity

2 Current Gaps in Scholarly Literature and Research Opportunities

Despite the established importance of the isoquinoline scaffold, significant research opportunities and gaps in the literature remain, particularly concerning diversely functionalized derivatives. A major challenge lies in the development of efficient and highly regioselective synthetic methods. researchgate.netrsc.org While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, there is a continuous need for modern protocols that offer milder conditions, broader substrate scope, and better functional group tolerance, especially for the synthesis of complex halogenated patterns. researchgate.netnih.gov

Recent reviews have highlighted that the development of novel synthetic approaches for isoquinolines, including the introduction of substituents at various positions (C-1, C-3, C-4), is an area of intense interest. researchgate.netrsc.org For dihalogenated compounds like this compound, while their utility as intermediates is recognized, comprehensive studies on their reaction kinetics, the full scope of their synthetic transformations, and the biological activities of their downstream products are not extensively documented.

Furthermore, there is a significant opportunity in the exploration of "relatively unexplored bioisosterism" using isoquinoline-based molecules. researchgate.netrsc.org Bioisosteric replacement is a key strategy in drug design where one functional group is replaced by another to improve biological properties. The nuanced electronic and steric differences between bromine and chlorine, and their potential replacements, offer a rich field for investigation. Detailed studies on how the specific 3-bromo, 6-chloro substitution pattern influences protein-ligand interactions compared to other halogenation patterns could provide valuable insights for rational drug design. The development of cost-effective, one-pot methods for direct C-H halogenation at specific sites is another frontier that could streamline the synthesis of these valuable compounds. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1276056-79-1 | |

| Molecular Formula | C₉H₅BrClN | forecastchemicals.comnih.gov |

| Molecular Weight | 242.50 g/mol | forecastchemicals.comnih.gov |

| Appearance | Off-white to light yellow crystalline powder | forecastchemicals.com |

| Melting Point | 140-143 °C | forecastchemicals.com |

| Density | 1.67 g/cm³ | forecastchemicals.com |

| Solubility | Slightly soluble in ethanol (B145695) and DMSO | forecastchemicals.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-bromo-1-chloroisoquinoline |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAABYMOOMLEFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 6 Chloroisoquinoline and Its Analogues

Established Synthetic Pathways for Isoquinoline (B145761) Derivatives

The synthesis of the isoquinoline core is well-established in organic chemistry, with several classical methods forming the bedrock of its preparation. These reactions, developed over a century ago, are still widely used and have been adapted to create a vast library of substituted isoquinolines.

Classical Isoquinoline Synthesis Approaches

The traditional approaches to isoquinoline synthesis are characterized by intramolecular cyclization reactions to form the heterocyclic ring. These methods, while foundational, often require harsh conditions but have proven adaptable for creating a wide range of derivatives. organic-chemistry.org

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. nih.govaurigeneservices.com This intermediate can then be oxidized to the corresponding aromatic isoquinoline. The reaction is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA). aurigeneservices.comacs.org

Key features of this reaction include:

Starting Material: A β-arylethylamide, which is typically prepared by acylating a phenethylamine.

Mechanism: The reaction proceeds through an electrophilic attack by the amide carbonyl carbon (activated by the dehydrating agent) onto the electron-rich aromatic ring, followed by elimination of water. nih.gov

Product: The initial product is a 3,4-dihydroisoquinoline, which requires a subsequent dehydrogenation step to yield the final isoquinoline. organic-chemistry.org

Modifications to the classical conditions have been developed to improve yields and expand the substrate scope. For instance, microwave-assisted Bischler-Napieralski reactions can significantly reduce reaction times and improve efficiency. organic-chemistry.org Another important modification involves using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base like 2-chloropyridine, which allows the reaction to proceed under milder conditions, even for substrates with sensitive functional groups. nih.gov This method has been shown to be effective for halogenated phenethylamides, highlighting its utility for preparing precursors to compounds like 3-Bromo-6-chloroisoquinoline. nih.gov

Table 1: Examples of Bischler-Napieralski Reaction Conditions

| Substrate | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Phenethylbenzamide | POCl₃ | Toluene (B28343), Reflux, 4h | 1-Phenyl-3,4-dihydroisoquinoline | 92 | aurigeneservices.com |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile, Reflux, 0.5h | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | 95 | organic-chemistry.org |

| N-Phenethylbenzamide | Tf₂O, 2-Cl-Pyridine | CH₂Cl₂, -40 °C to rt | 1-Phenyl-3,4-dihydroisoquinoline | 95 | nih.gov |

Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org Unlike the Bischler-Napieralski reaction, the Pictet-Spengler synthesis directly affords a tetrahydroisoquinoline. youtube.com

The reaction mechanism consists of the following key steps:

Formation of a Schiff base (iminium ion under acidic conditions) from the β-arylethylamine and the carbonyl compound. youtube.com

Electrophilic attack of the iminium ion carbon onto the aromatic ring (Mannich-type reaction). wikipedia.org

Rearomatization via proton loss to form the tetrahydroisoquinoline ring system. youtube.com

The Pictet-Spengler reaction is particularly powerful for the synthesis of natural products and their analogues, especially alkaloids. wikipedia.org The reaction conditions can be varied, from harsh (refluxing strong acids) for less activated aromatic rings to mild conditions for electron-rich systems like indoles. wikipedia.org Asymmetric variants, using chiral Brønsted acids, have been developed to produce enantiomerically enriched tetrahydroisoquinolines. acs.org To obtain an isoquinoline, the resulting tetrahydroisoquinoline must undergo oxidation. organic-chemistry.org

Table 2: Variants of the Pictet-Spengler Reaction

| Arylethylamine | Carbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenethylamine | Dimethoxymethane | HCl, Heat | Tetrahydroisoquinoline | wikipedia.org |

| Tryptamine | Aldehyde | Protic or Lewis Acid | Tetrahydro-β-carboline | youtube.com |

| N-sulfenyl-phenylethylamine | Aldehyde | BINOL-phosphoric acid | Enantiomerically enriched Tetrahydroisoquinoline | acs.org |

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines without the need for a final oxidation step. wikipedia.org The reaction involves the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes acid-catalyzed cyclization to yield the isoquinoline. thermofisher.comchemistry-reaction.com

The reaction is typically carried out using a strong mineral acid like concentrated sulfuric acid. organicreactions.org The mechanism involves the formation of the isoquinoline ring through electrophilic attack on the aromatic ring, followed by the elimination of two molecules of alcohol. wikipedia.org A significant advantage of this method is its ability to produce isoquinolines with substitution patterns that are difficult to access through other classical syntheses. organicreactions.org However, yields can be variable, and the harsh acidic conditions can limit its applicability to sensitive substrates. organicreactions.orgnumberanalytics.com Modifications have been developed to improve the reaction's robustness. thermofisher.com

Table 3: Overview of the Pomeranz-Fritsch Reaction

| Key Feature | Description | Reference |

|---|---|---|

| Reactants | Benzaldehyde (or derivative) and a 2,2-dialkoxyethylamine | thermofisher.comchemistry-reaction.com |

| Intermediate | Benzalaminoacetal (Schiff base) | chemistry-reaction.com |

| Catalyst | Typically a strong Brønsted acid (e.g., H₂SO₄) or Lewis acid | wikipedia.org |

Pictet-Spengler Reaction and its Applications

Modern Convergent and Multicomponent Strategies

While classical methods are invaluable, modern organic synthesis has driven the development of more efficient, convergent, and atom-economical strategies. These approaches often rely on transition-metal catalysis to construct the isoquinoline skeleton under milder conditions and with greater functional group tolerance. harvard.edu These methods allow for the assembly of highly substituted isoquinolines from multiple components in a single operation, offering significant advantages over traditional linear syntheses. nih.gov

A prominent modern strategy for isoquinoline synthesis involves transition-metal-catalyzed C-H activation and annulation. Rhodium(III) catalysis has emerged as a particularly powerful tool in this area. acs.org These reactions typically involve the coupling of an aromatic compound bearing a directing group with an internal alkyne or other coupling partner. rsc.org

An exemplary approach uses a hydrazone or oxime as an internal oxidizing directing group on a benzaldehyde derivative. acs.orgnih.gov The rhodium catalyst coordinates to the directing group, facilitating the ortho-C-H activation of the aromatic ring. This is followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinoline ring, regenerating the catalyst. rsc.orgnih.gov This methodology is highly efficient, proceeds without an external oxidant, and demonstrates broad substrate scope, allowing for the synthesis of a wide variety of highly substituted isoquinolines. acs.orgnih.gov

Table 4: Features of Rh(III)-Catalyzed Isoquinoline Synthesis

| Aromatic Substrate | Directing Group | Coupling Partner | Key Advantage | Reference |

|---|---|---|---|---|

| Benzaldehyde derivative | Hydrazone | Alkyne | Oxidant-free annulation, N-N bond cleavage | acs.orgnih.gov |

| Aromatic Ketone | Oxime | Alkyne | Facile and regioselective access to isoquinolines | rsc.org |

Ugi-Azide and Other Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecular scaffolds in a single step by combining three or more reactants. The Ugi-azide reaction, a prominent MCR, is particularly useful for synthesizing tetrazole-containing compounds. beilstein-journals.orgnih.gov This reaction involves an aldehyde, an amine, an isocyanide, and an azide (B81097) source, typically trimethylsilyl (B98337) azide (TMSN₃), to produce 1,5-disubstituted 1H-tetrazoles. beilstein-journals.orgnih.gov

While direct synthesis of this compound via the Ugi-azide reaction is not explicitly detailed in the provided results, the methodology is highly relevant for creating substituted isoquinoline and tetrahydroisoquinoline cores. For instance, a one-pot Ugi-azide reaction followed by an intramolecular Heck reaction has been developed to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinolines. beilstein-journals.orgnih.gov This process starts with a 2-bromobenzaldehyde, an amine, an isocyanide, and TMSN₃ to form a tetrazole intermediate, which then undergoes palladium-catalyzed cyclization to yield the tetrahydroisoquinoline scaffold. beilstein-journals.orgnih.gov The versatility of the Ugi-azide reaction allows for the incorporation of diverse substituents, making it a powerful tool for generating libraries of complex heterocyclic compounds. beilstein-journals.orgnih.gov

Specific Synthetic Approaches to Halogenated Isoquinolines

Direct Halogenation Reactions on Isoquinoline Core

Direct halogenation of the isoquinoline ring is a common strategy for introducing halogen atoms. The position of halogenation is highly dependent on the reaction conditions and the reagents used.

Bromination of isoquinoline in the presence of a strong acid like concentrated sulfuric acid using N-bromosuccinimide (NBS) can regioselectively yield 5-bromoisoquinoline (B27571). researchgate.net The choice of the brominating agent and the acid is critical for achieving high regioselectivity. researchgate.net Gas-phase bromination at elevated temperatures can also be employed, with the substitution pattern being temperature-dependent. For example, bromination at 450°C gives a small yield of 1-bromo-isoquinoline. researchgate.netcapes.gov.br

A recently developed method for direct C4-halogenation of isoquinolines involves a one-pot sequence of Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org This approach demonstrates high site-selectivity for the C4 position and tolerates a variety of functional groups on the benzene (B151609) ring. acs.org

Synthesis via Bromination of Isoquinoline Derivatives

The bromination of substituted isoquinolines is a key step in accessing more complex halogenated derivatives. For example, 6-chloro-substituted isoquinolines can be brominated to introduce a bromine atom at a specific position. A study on the Dess–Martin periodinane (DMP)-mediated oxidative coupling of isoquinolines with benzyl (B1604629) bromide showed that 6-bromo-substituted isoquinolines are suitable substrates for this transformation. mdpi.com

Furthermore, the synthesis of 4-bromo-6-chloroisoquinoline (B2535386) has been achieved with a 64% yield through the reaction of 6-chloroisoquinoline (B1281262) with NBS in the presence of Boc₂O, followed by acid-promoted rearomatization. acs.org This highlights the utility of brominating existing isoquinoline derivatives to build more complex halogenated structures.

Precursor Compounds and Intermediate Transformations

The synthesis of this compound often involves the transformation of precursor compounds. One documented method starts from 6-Bromoisoquinoline-1,3(2H,4H)-dione, which is converted to 6-Bromo-1,3-dichloroisoquinoline. chemdad.com This intermediate can then be transformed into the final product.

Another approach involves the cyclocondensation of 4-bromoaniline (B143363) derivatives. A three-step synthesis starting from 4-bromoaniline and ethyl propiolate yields 6-bromoisoquinolin-4(1H)-one, which can then be chlorinated to afford the target compound.

Synthesis of this compound: Detailed Reaction Sequences

A specific and effective method for the synthesis of this compound involves the halogen exchange of 1,3-dichloro-6-bromoisoquinoline.

Reaction Sequence:

Starting Material: 1,3-dichloro-6-bromoisoquinoline

Reagents: Red phosphorus and concentrated hydrochloric acid in glacial acetic acid.

Procedure: The suspension of 1,3-dichloro-6-bromoisoquinoline in glacial acetic acid is treated with red phosphorus and concentrated HCl. The mixture is heated under reflux at 120°C for 5 hours.

Workup and Purification: After cooling, the reaction mixture is filtered, neutralized, and extracted. The crude product is then purified by silica (B1680970) gel chromatography to yield this compound.

This method has been reported to provide a yield of 68.4%.

Optimization of Reaction Conditions and Reagent Selection

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key factors to consider include the choice of solvent, temperature, and reagents.

Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF and DMSO can enhance nucleophilic substitution reactions by stabilizing intermediates. For the halogen exchange reaction mentioned above, glacial acetic acid serves as the solvent.

Temperature Control: The reaction temperature must be carefully controlled to balance the reaction rate and the formation of byproducts. chemneo.com For the synthesis of this compound from 1,3-dichloro-6-bromoisoquinoline, a reflux temperature of 120°C is employed.

Reagent Selection: The choice of halogenating and reducing agents is critical. In the detailed synthesis, red phosphorus and hydrochloric acid are used for the halogen exchange. Alternative chlorinating agents like phosphorus trichloride (B1173362) (PCl₃) have been used in the synthesis of related compounds. For direct bromination, NBS is a commonly used and effective reagent. researchgate.net

The following table summarizes a synthetic approach for a related compound, 4-Bromo-6-chloroisoquinoline, highlighting the reaction conditions.

| Reactant | Reagent | Solvent | Temperature | Acid | Yield | Reference |

| 6-chloroisoquinoline | NBS, Boc₂O | THF | Room Temp. | 6 N HCl | 64% | acs.org |

| This interactive table summarizes the synthesis of 4-Bromo-6-chloroisoquinoline. |

Purification Techniques for Target Compound Isolation

The isolation and purification of this compound from reaction mixtures are critical for obtaining a product of high purity, which is essential for subsequent synthetic applications and analytical characterization. forecastchemicals.com The primary technique employed for the purification of this compound is column chromatography.

Researchers have successfully purified 3-chloro-6-bromoisoquinoline, a positional isomer, using silica gel column chromatography. chemicalbook.com In a documented procedure, the crude product was subjected to a silica gel column (200-300 mesh), and the target compound was eluted using a solvent gradient of petroleum ether and ethyl acetate, starting from a ratio of 50:1 and gradually increasing to 20:1. chemicalbook.com This method effectively separated the desired product from starting materials, by-products, and other impurities, yielding the pure compound. chemicalbook.com

Another established method for a similar compound, 6-bromo-1-chloroisoquinoline, also utilizes silica gel chromatography. chemicalbook.com In this case, the elution was performed with a mixture of dichloromethane (B109758) (CH₂Cl₂) and hexane (B92381) in a 3:7 ratio. chemicalbook.com The choice of eluent system depends on the specific polarity of the impurities present in the crude mixture. The off-white to light yellow crystalline powder appearance of the high-purity product is a qualitative indicator of successful purification. forecastchemicals.com After chromatographic separation, the collected fractions are typically concentrated under reduced pressure to yield the final, purified this compound. chemicalbook.com

Yield and Scalability Considerations for Research Applications

The efficiency of synthesis, measured by chemical yield, and the potential for large-scale production are key factors in the practical application of this compound in research and development. Several synthetic routes have been reported, each with distinct yields and scalability profiles.

| Synthetic Method | Starting Material | Reported Yield | Scalability |

|---|---|---|---|

| Halogen Exchange | 1,3-Dichloro-6-bromoisoquinoline | 68.4% chemicalbook.com | Industrial |

| PCl₃ Chlorination | 6-Bromoisoquinolin-4(1H)-one | 92.6% | Lab-scale |

| Multi-Step Synthesis | 4-Bromoaniline | 70% google.com | Pilot-scale |

Derivatization Strategies from this compound

The presence of two distinct halogen atoms at the C3 (bromine) and C6 (chlorine) positions makes this compound a valuable scaffold for creating diverse molecular libraries through various derivatization strategies. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, primarily through cross-coupling and nucleophilic substitution reactions. smolecule.com

Suzuki Coupling Reactions for Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is frequently used to arylate halogenated heterocycles like this compound. mt.com The site-selectivity of the coupling (i.e., whether the reaction occurs at the C3-Br or C6-Cl position) can be finely tuned by the choice of the palladium catalyst and its supporting ligands. nih.govrsc.org

Research on related dihalogenated quinolines and isoquinolines has shown that the intrinsic electrophilicity of certain positions can override the typical reactivity trend where C-Br bonds react preferentially over C-Cl bonds. nih.govrsc.org For example, in the case of 2-chloro-6-bromoquinoline, using a Pd(PPh₃)₄ catalyst favors substitution at the C2-Cl position, whereas using a Pd(dppf)Cl₂ catalyst directs the reaction to the C6-Br position. nih.govrsc.org This catalyst-dependent selectivity is a critical consideration for planned syntheses starting from this compound. While the C1 position in isoquinoline is known to be intrinsically electrophilic, the reactivity at C3 can also be modulated. rsc.org Therefore, by carefully selecting the palladium catalyst system (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and reaction conditions, chemists can selectively introduce aryl or heteroaryl groups at either the bromine- or chlorine-bearing position, enabling the synthesis of a wide array of novel derivatives. nih.gov

| Substrate Example | Catalyst System | Selective Reaction Site | Reference |

|---|---|---|---|

| 1-Chloro-3-tert-butyl-6-bromoisoquinoline | Not Specified | C6 (Bromine) | rsc.org |

| 1,3-Dichloro-6-bromoisoquinoline | Not Specified | C1 (Chlorine) | rsc.org |

| 2-Chloro-6-bromoquinoline | Pd(PPh₃)₄ | C2 (Chlorine) | nih.govrsc.org |

| 2-Chloro-6-bromoquinoline | Pd(dppf)Cl₂ | C6 (Bromine) | nih.govrsc.org |

Nucleophilic Substitution Reactions of Halogen Atoms

The halogen atoms on the this compound ring are susceptible to replacement by various nucleophiles through nucleophilic aromatic substitution (SₙAr) reactions. smolecule.com The feasibility and site of these substitutions are governed by the electronic properties of the isoquinoline ring system. The presence of the electronegative nitrogen atom and the halogen substituents renders the ring electron-deficient, facilitating attack by nucleophiles.

The reactivity of the halogen leaving groups can be further enhanced by the introduction of strong electron-withdrawing groups onto the scaffold. semanticscholar.org For example, the nitration of bromoquinolines has been shown to activate an adjacent bromo group towards SₙAr. semanticscholar.org This strategy involves first introducing a nitro group (–NO₂) onto the quinoline (B57606) ring, which significantly increases the electrophilicity of the carbon atom attached to the bromine. This activation facilitates the subsequent substitution of the bromine atom by nucleophiles such as morpholine (B109124) or piperazine, often under microwave-assisted conditions. semanticscholar.org This approach allows for the conversion of the bromo-chloro scaffold into various aminoquinoline derivatives, which are of interest in medicinal chemistry. semanticscholar.org

Functional Group Interconversions on the Isoquinoline Scaffold

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a fundamental strategy in multi-step organic synthesis. wikipedia.org Once this compound has been derivatized via coupling or substitution reactions, the newly introduced functional groups can be further modified.

A pertinent example of FGI on a related scaffold is the reduction of a nitro group to an amine. semanticscholar.org Following a nucleophilic substitution reaction where a bromo-nitroquinoline is converted to a morpholinyl-nitroquinoline, the nitro group can be readily reduced to a primary amine (–NH₂). semanticscholar.org This transformation adds another key functional handle to the molecule, which can be used for further derivatization, such as amide bond formation. Other standard FGI reactions could potentially be applied, such as the conversion of an ester (introduced via a Suzuki coupling with an appropriate boronic ester) to a carboxylic acid, alcohol, or amide, or the transformation of a methoxy (B1213986) group (introduced via nucleophilic substitution) to a hydroxyl group. vanderbilt.edusolubilityofthings.com These subsequent transformations are crucial for building molecular complexity and accessing a diverse range of target structures from the common this compound precursor.

Advanced Spectroscopic and Computational Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide comprehensive data on atom connectivity.

In the ¹H NMR spectrum of a substituted isoquinoline (B145761), the protons on the heterocyclic and benzene (B151609) rings resonate in the aromatic region, typically between 7.0 and 9.5 ppm. The precise chemical shift of each proton is influenced by the electronic effects (inductive and resonance) of the substituents and their relative positions. For the illustrative compound 4-Bromo-6-chloroisoquinoline (B2535386), the spectrum was recorded in CDCl₃ at 400 MHz. acs.org The protons at positions C1 and C5 (H-1 and H-5) are significantly deshielded due to the influence of the adjacent nitrogen atom and the halogen substituents, respectively, causing them to appear at higher chemical shifts (downfield).

Interactive Data Table: ¹H NMR Chemical Shifts for 4-Bromo-6-chloroisoquinoline acs.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.13 | s (singlet) | - |

| H-3 | 8.74 | s (singlet) | - |

| H-5 | 8.15 | d (doublet) | 2.0 |

| H-8 | 7.92 | d (doublet) | 8.4 |

| H-7 | 7.62 | dd (doublet of doublets) | 8.8, 2.0 |

The ¹³C NMR spectrum provides information about all unique carbon atoms in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. oregonstate.edu The carbons directly bonded to electronegative atoms like bromine, chlorine, and nitrogen (C-3, C-6, C-4a, C-8a) are significantly influenced. Quaternary carbons, those not attached to any protons, are typically observed as weaker signals in proton-decoupled ¹³C NMR spectra. oregonstate.edu The analysis of 4-Bromo-6-chloroisoquinoline in CDCl₃ at 151 MHz reveals distinct signals for all nine carbon atoms. acs.org

Interactive Data Table: ¹³C NMR Chemical Shifts for 4-Bromo-6-chloroisoquinoline acs.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 151.3 |

| C-3 | 145.6 |

| C-4 | 118.2 |

| C-4a | 129.3 |

| C-5 | 127.7 |

| C-6 | 138.3 |

| C-7 | 129.4 |

| C-8 | 125.0 |

| C-8a | 135.4 |

Two-dimensional (2D) NMR experiments are essential for establishing definitive structural assignments by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. sdsu.edu For 3-Bromo-6-chloroisoquinoline, a COSY spectrum would show a cross-peak between H-7 and H-8, and between H-4 and H-5, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation) : This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edu It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at δ 9.13 in the reference compound would correlate to the carbon signal at δ 151.3 (C-1). acs.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. edinst.com For a vibrational mode to be IR active, it must result in a change in the molecule's dipole moment. For a mode to be Raman active, it must cause a change in the molecule's polarizability. edinst.com

The spectra of this compound would be characterized by several key vibrational modes:

Aromatic C-H Stretching : These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N Ring Stretching : The stretching vibrations of the isoquinoline ring system produce a series of characteristic sharp bands in the fingerprint region, generally between 1650 cm⁻¹ and 1400 cm⁻¹.

C-H In-plane and Out-of-plane Bending : These vibrations occur at lower frequencies and are sensitive to the substitution pattern on the aromatic rings.

C-Cl and C-Br Stretching : The carbon-halogen stretching vibrations are found at lower wavenumbers. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower frequencies, usually between 680-515 cm⁻¹. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation patterns. libretexts.org

For this compound (C₉H₅BrClN), the molecular weight is 242.5 g/mol . A key feature in its mass spectrum would be the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). chemguide.co.uk This results in a cluster of peaks:

M⁺ : The peak corresponding to the lightest isotopes (C₉H₅⁷⁹Br³⁵ClN).

M+2 : A prominent peak two mass units higher, resulting from molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. Its intensity is a combination of the ~1:1 bromine ratio and the ~3:1 chlorine ratio.

M+4 : A smaller peak four mass units higher, from molecules containing the heaviest isotopes of both halogens (⁸¹Br³⁷Cl).

Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atoms as radicals. miamioh.edu Therefore, prominent fragment ions in the spectrum of this compound would likely correspond to [M-Br]⁺ and [M-Cl]⁺. Further fragmentation could involve the loss of small neutral molecules like HCN from the heterocyclic ring. libretexts.org

Carbon (¹³C) NMR Chemical Shift Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound, molecular modeling studies, including Density Functional Theory (DFT), are instrumental in predicting its geometry, reactivity, and potential interactions. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to analogous isoquinoline and quinoline (B57606) derivatives. niscpr.res.indergipark.org.trresearchgate.net These studies provide a framework for understanding the likely computational characteristics of the target molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. unige.chutas.edu.au Methods like B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with basis sets such as 6-311++G(d,p) are commonly employed to calculate the properties of heterocyclic compounds like substituted quinolines. niscpr.res.indergipark.org.tretprogram.org

DFT calculations are used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, provides key data on bond lengths, bond angles, and dihedral angles. dergipark.org.tr For this compound, the isoquinoline core is expected to be largely planar. The calculations would precisely define the spatial orientation of the bromine and chlorine substituents relative to the fused ring system.

Studies on similar molecules, such as 4-bromoisoquinoline (B23445) and 6-chloroquinoline (B1265530), have successfully used DFT methods to calculate optimized structural parameters that are in close agreement with experimental data. niscpr.res.indergipark.org.tr For instance, the calculated C-Br bond length in 5-bromoisoquinoline (B27571) was found to be 1.9198 Å using the B3LYP/6-311++G(d,p) method, which is comparable to experimental values. niscpr.res.in A similar approach for this compound would yield the precise parameters for its unique substitution pattern.

Table 1: Illustrative Optimized Geometrical Parameters for a Halogenated Isoquinoline Core (Calculated via DFT) (Note: These are representative values based on typical isoquinoline structures, as specific experimental or calculated data for this compound is not available in the cited sources.)

| Parameter | Description | Typical Value |

|---|---|---|

| C-Br Bond Length | Distance between Carbon at position 3 and Bromine | ~1.92 Å |

| C-Cl Bond Length | Distance between Carbon at position 6 and Chlorine | ~1.75 Å |

| C-N-C Angle | Bond angle within the pyridine (B92270) ring | ~117° |

| C-C-Br Angle | Bond angle involving the bromine substituent | ~120° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost electron-containing orbital, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy empty orbital that can act as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. DFT calculations are routinely used to determine the energies of these orbitals. niscpr.res.indergipark.org.tr For this compound, the HOMO is expected to be distributed over the π-system of the isoquinoline ring, while the LUMO would also be located on the aromatic system. The halogen substituents would modulate the energies and distributions of these orbitals.

Table 2: Representative Frontier Molecular Orbital Properties for Substituted Quinolines (Calculated via DFT/B3LYP) (Note: Data is based on findings for related compounds like 6-chloroquinoline to illustrate typical values.)

| Parameter | Description | Representative Value (eV) | Reference |

|---|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 | dergipark.org.tr |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | dergipark.org.tr |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule, allowing for the prediction of sites for electrophilic and nucleophilic attack. libretexts.org In an MEP map, different colors represent different values of electrostatic potential. wolfram.com Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas show positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netwalisongo.ac.id Green regions are generally neutral.

For this compound, an MEP map generated via DFT would likely show a region of significant negative potential (red) around the nitrogen atom due to its high electronegativity and lone pair of electrons. dergipark.org.tr This site would be the primary target for electrophiles. Conversely, positive potential regions (blue) may be located on the hydrogen atoms and near the electron-withdrawing halogen substituents, indicating sites for potential nucleophilic interaction. orientjchem.org

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bnl.gov By integrating Newton's equations of motion, MD simulations provide a trajectory of the system, offering deep insights into its dynamic behavior, conformational flexibility, and interactions with its environment (e.g., solvent or a biological target). bnl.gov

For a relatively rigid molecule like this compound, MD simulations would be particularly useful for exploring its behavior in a biological context. For example, simulations could model how the molecule interacts with the active site of a target enzyme or receptor. This allows for the study of binding modes, the stability of the molecule-protein complex, and the influence of solvent molecules on the interaction. While specific MD studies on this compound are not found in the searched literature, this method is a standard tool in drug design and materials science for understanding the dynamic properties of such compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a correlation between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. qsartoolbox.org QSAR models are built by developing a mathematical equation that relates structural or physicochemical descriptors of molecules to their observed activity. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., HOMO/LUMO energies, dipole moment), and steric effects (e.g., molecular volume, surface area).

No specific QSAR models featuring this compound were identified in the search results. However, this compound could be incorporated into a QSAR study of isoquinoline derivatives to predict its potential biological activity, such as enzyme inhibition or receptor binding. researchgate.netmdpi.com The necessary molecular descriptors for this compound could be calculated using DFT and other computational methods. The resulting QSAR model could then guide the synthesis of new analogues with potentially enhanced activity.

Frontier Molecular Orbital (FMO) Analysis

Prediction of Reactivity and Interaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules like this compound. These methods allow for the calculation of various molecular properties that correlate with chemical behavior.

Molecular Electrostatic Potential (MEP) Maps:

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.net The MEP is mapped onto a surface of constant electron density, with different colors representing varying electrostatic potentials. reed.eduuni-muenchen.de Typically, regions of negative potential (often colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.de

For halogenated isoquinolines, the presence of electronegative halogen atoms and the nitrogen atom in the ring significantly influences the MEP. In a related compound, 1-chloroisoquinoline, the electron density is mapped over the electrostatic potential surface to illustrate size, shape, charge density, and reactive sites. researchgate.net For this compound, it is anticipated that the regions around the nitrogen atom would exhibit a negative potential, making it a likely site for interactions with electrophiles or for hydrogen bonding. researchgate.net Conversely, the carbon atoms bonded to the bromine and chlorine atoms would be relatively electron-deficient and thus potential sites for nucleophilic attack.

Frontier Molecular Orbitals (FMOs):

The reactivity of a molecule can also be understood by analyzing its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.netmdpi.com

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. mdpi.com For isoquinoline derivatives, the distribution of HOMO and LUMO orbitals across the molecule indicates the most probable regions for electron donation and acceptance. nih.govwayne.edu In the case of this compound, the HOMO is likely to be distributed over the isoquinoline ring system, while the LUMO may be concentrated around the carbon atoms attached to the halogen substituents, facilitating nucleophilic substitution reactions.

Predicted Reactivity and Interaction Mechanisms:

Based on its structure, this compound is expected to participate in several types of chemical reactions:

Nucleophilic Aromatic Substitution: The bromine and chlorine atoms are electron-withdrawing groups that can activate the isoquinoline ring towards nucleophilic attack. These halogen atoms can be displaced by various nucleophiles. smolecule.com

Coupling Reactions: The compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, allowing for the formation of new carbon-carbon bonds at the positions of the halogen atoms. smolecule.com The Sonogashira cross-coupling method has also been demonstrated as feasible for coupling alkynes to similar isoquinoline structures. bham.ac.uk

Enzyme Inhibition and Receptor Modulation: In a biological context, the specific substitution pattern of bromine and chlorine influences the compound's electronic and steric properties, which in turn affect its binding affinity and specificity for biological targets like enzymes and receptors. smolecule.com The interactions can be modulated to create ligands with better electrostatic complementarity to their receptor binding partners. scispace.com

Interactive Data Table: Predicted Reactivity of this compound

| Reactivity Parameter | Predicted Characteristic | Implication for Reactivity |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom; Positive potential near C-Br and C-Cl bonds. | Nitrogen is a likely site for electrophilic attack/H-bonding. Carbon atoms bonded to halogens are susceptible to nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | A relatively small energy gap is expected due to the extended π-system and halogen substituents. | Indicates higher reactivity and polarizability. The distribution of orbitals pinpoints sites for electron donation (HOMO) and acceptance (LUMO). |

| Reaction Types | Nucleophilic Substitution, Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira). | Versatile building block for synthesizing more complex molecules. smolecule.combham.ac.uk |

| Biological Interactions | Potential for enzyme inhibition and receptor modulation. | The halogen substituents can enhance binding affinity and specificity to biological targets. smolecule.com |

Reactivity and Reaction Mechanisms

Influence of Halogen Substituents on Isoquinoline (B145761) Reactivity

The bromine and chlorine atoms exert significant electronic and steric influences on the isoquinoline ring system, modulating its reactivity towards both electrophilic and nucleophilic reagents. nih.gov

| Effect | Description | Impact on 3-Bromo-6-chloroisoquinoline |

| Inductive Effect (-I) | Withdrawal of electron density from the ring via the sigma bond due to the high electronegativity of halogens. | Decreases overall electron density, deactivating the ring for electrophilic substitution and activating it for nucleophilic substitution. quora.comaakash.ac.in |

| Resonance Effect (+R) | Donation of lone pair electron density into the pi-system of the ring. | Increases electron density at ortho and para positions, directing incoming electrophiles to these sites. quora.comaakash.ac.in |

For this compound, the directing effects are as follows:

The chlorine atom at C6 directs incoming electrophiles to its ortho positions (C5 and C7) and its para position (none available).

The bromine atom at C3 has a lesser influence on the carbocyclic ring.

Considering these factors, electrophilic substitution is most likely to occur at the C5 or C7 positions. The C5 position is ortho to the chlorine at C6 and is a canonical position for electrophilic attack on isoquinolines. shahucollegelatur.org.in The C7 position is also ortho to the C6-chlorine. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

The electron-deficient nature of the halogenated isoquinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atom in the heterocyclic ring and the two halogen substituents. libretexts.orgambeed.com The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized carbanion intermediate (a Meisenheimer complex). libretexts.org

In this compound, there are two potential sites for nucleophilic attack: C3 (bearing the bromine) and C6 (bearing the chlorine). The position on the pyridine (B92270) ring (C3) is inherently more electron-deficient than the position on the benzene (B151609) ring (C6). Furthermore, the carbon-bromine bond is generally weaker and more polarizable than the carbon-chlorine bond, making bromide a better leaving group. Consequently, nucleophilic substitution is expected to occur selectively at the C3 position, replacing the bromine atom. gla.ac.uk

Predicted Reactivity in SNAr:

| Position | Halogen | Ring Type | Leaving Group Ability | Predicted Reactivity |

| C3 | Bromine | Pyridine | Good | Higher |

| C6 | Chlorine | Benzene | Moderate | Lower |

Regioselectivity in Electrophilic Aromatic Substitution

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is the key to achieving selective transformations. rsc.org The oxidative addition of a palladium(0) catalyst to an aryl halide is the first and often rate-determining step in the catalytic cycle, with reactivity following the general trend: C-I > C-Br > C-Cl. rsc.org This predictable reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent reactions.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organohalide, is one of the most widely used cross-coupling methods. libretexts.orgrsc.org For this compound, the reaction can be performed with high regioselectivity. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple a boronic acid at the C3 position. nih.govnih.gov

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 3-aryl-6-chloroisoquinoline product. libretexts.org

Illustrative Suzuki-Miyaura Reaction: Aryl boronic acid + this compound → 3-Aryl-6-chloroisoquinoline

| Component | Example Reagent/Condition | Role in Reaction |

| Aryl Halide | This compound | Substrate |

| Boron Reagent | Phenylboronic acid | Coupling partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates catalytic cycle nih.gov |

| Base | K₃PO₄, Cs₂CO₃ | Activates the boron reagent nih.govnih.gov |

| Solvent | Dioxane/Water, Toluene (B28343) | Reaction medium |

The Heck reaction and Sonogashira coupling are also highly effective for modifying this compound.

The Heck reaction couples the aryl halide with an alkene to form a new carbon-carbon bond, typically with high stereoselectivity for the trans product. rug.nlmdpi.commdpi.com As with the Suzuki coupling, the reaction is expected to proceed selectively at the C3 position.

The Sonogashira coupling involves the reaction of the aryl halide with a terminal alkyne, co-catalyzed by palladium and copper(I) iodide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for introducing alkynyl moieties. Research on the closely related 6-bromo-3-chloroisoquinoline (B1344271) shows selective Sonogashira coupling at the C-Br bond. bham.ac.uk By analogy, this compound would be expected to react with terminal alkynes at the C3 position to furnish 3-alkynyl-6-chloroisoquinolines.

Summary of Selective Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Expected Product |

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | 3-Aryl-6-chloroisoquinoline |

| Heck | Alkene (R-CH=CH₂) | 3-(Alkenyl)-6-chloroisoquinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-(Alkynyl)-6-chloroisoquinoline |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds through the reaction of an aryl halide with an amine. libretexts.org This reaction is of great significance as a powerful tool for C-N bond formation. libretexts.org For this compound, the bromine atom at the 3-position is generally more reactive than the chlorine atom at the 6-position in such cross-coupling reactions, allowing for selective functionalization. However, selectivity can be finely tuned by the choice of catalyst, ligand, and reaction conditions.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. libretexts.org This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) center, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base generates a palladium amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the Pd(0) catalyst, thus completing the cycle. libretexts.org

In studies on analogous substrates, such as 6-bromo-2-chloroquinoline, the choice of solvent has been shown to be crucial for achieving selective amination at the 6-position (C-Br bond). organic-chemistry.org For instance, changing the solvent from toluene to benzotrifluoride (B45747) (BTF) not only allowed for higher reaction temperatures under microwave irradiation but also resulted in improved yields and selectivity. organic-chemistry.org The scalability of this reaction on related bromoisoquinoline frameworks has been demonstrated, highlighting its industrial applicability. chemchart.comchemchart.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination on Halo-isoquinolines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Observation | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 100 | General conditions for intermolecular coupling. | libretexts.org |

| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | Early variant of the reaction. | libretexts.org |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Benzotrifluoride | 150 (Microwave) | Selective amination at the C-Br position in 6-bromo-2-chloroquinoline. | organic-chemistry.org |

Other Significant Reactions of this compound

Beyond C-N coupling, the dual halogenation of this isoquinoline allows for a diverse range of other transformations.

Oxidation and Reduction Pathways

The isoquinoline nucleus is susceptible to both oxidation and reduction. chemicalbook.com Under specific oxidative conditions, this compound can be converted to corresponding isoquinolin-1(2H)-one derivatives. smolecule.com Conversely, reduction reactions can yield dihydroisoquinolines. smolecule.com For example, the catalytic hydrogenation of the C=N bond within the isoquinoline ring system would lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) structures. The specific reagents and conditions determine the extent of reduction and the final product obtained. chemicalbook.com

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, often through the generation of highly reactive intermediates. One plausible pathway involves the formation of a strained aryne intermediate (an isoquinolyne), which can then be trapped by a cycloaddition partner. acs.org

A relevant transformation has been observed with 3-bromo- (B131339) and 3-chloroisoquinolines. When reacted with phenylacetonitrile (B145931) in the presence of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF), these compounds undergo a ring transformation to produce 2-amino-3-phenyl-1-naphthalenecarbonitrile. clockss.org This type of reaction highlights the potential for the isoquinoline ring to undergo significant structural rearrangement under specific conditions. clockss.org The mechanism of such reactions can be complex, potentially involving initial nucleophilic attack followed by ring-opening and subsequent intramolecular cyclization.

Metal-Bromine Exchange Reactions

The bromine atom at the 3-position is particularly susceptible to metal-halogen exchange, a powerful tool for creating a nucleophilic carbon center on the isoquinoline ring. This reaction is typically performed at low temperatures using organolithium reagents, such as n-butyllithium (n-BuLi). researchgate.net The exchange between an aryl bromide and an alkyllithium is often extremely fast, essentially diffusion-controlled. researchgate.net

The resulting 3-lithio-6-chloroisoquinoline is a potent intermediate that can react with a wide variety of electrophiles to introduce new functional groups at the 3-position. To avoid side reactions, such as nucleophilic attack on the heterocyclic ring by the alkyllithium reagent, these reactions are carefully controlled, often requiring cryogenic conditions (e.g., -78 °C) and aprotic solvents like THF. researchgate.netmdpi.com An alternative set of reagents involves using isopropylmagnesium chloride (i-PrMgCl) to perform a Br-Mg exchange, which can then be followed by transmetalation with n-BuLi. mdpi.com

Table 2: Reagents for Metal-Bromine Exchange

| Reagent(s) | Solvent | Temperature (°C) | Intermediate Formed | Reference |

|---|---|---|---|---|

| n-BuLi | THF / Ether | < -55 | 3-Lithio-6-chloroisoquinoline | researchgate.netclockss.org |

| i-PrMgCl, then n-BuLi | THF | -20 to 0 | 3-Magnesyl-6-chloroisoquinoline, then 3-Lithio-6-chloroisoquinoline | mdpi.com |

Mechanistic Investigations of Key Transformations

Understanding the intermediates and transition states in these reactions is crucial for optimizing conditions and expanding their synthetic utility.

Elucidation of Reaction Intermediates

The transformations of this compound proceed through various transient species, the nature of which depends on the specific reaction.

Organometallic Intermediates: In Buchwald-Hartwig aminations, the key intermediates are palladium complexes cycling between Pd(0) and Pd(II) oxidation states. libretexts.org Metal-bromine exchange reactions directly generate highly reactive organometallic intermediates, namely 3-lithio- or 3-magnesio-6-chloroisoquinoline. researchgate.net In some lithium-halogen exchanges, the formation of an "ate complex" between the organolithium reagent and the aryl halide has been proposed as a transition state or a fleeting intermediate. researchgate.net

Strained Intermediates: Certain reactions, particularly cycloadditions or nucleophilic substitutions under strong basic conditions, may proceed via the formation of a highly strained 6-chloro-2,3-isoquinolyne (an aryne). This species is not isolated but is trapped in situ by other reagents present in the reaction mixture, leading to the formation of complex polycyclic scaffolds. acs.org

Zwitterionic and Cycloadduct Intermediates: In some cycloaddition reactions, the initial step may involve the formation of a zwitterionic intermediate, which can then cyclize. mdpi.com For multi-step cycloaddition-rearrangement reactions, an initial cycloadduct is often formed as an intermediate, which then undergoes further transformation to yield the final product. scirp.org

Kinetic and Thermodynamic Considerations

The reactivity of this compound is largely dictated by the kinetic and thermodynamic favorability of reactions at its substituted positions. The presence of two different halogen atoms on the isoquinoline core—a bromine at the C3 position and a chlorine at the C6 position—introduces a nuanced reactivity profile, particularly in nucleophilic substitution and cross-coupling reactions.

Thermodynamic considerations revolve around the relative stability of the products. In reactions where product distribution is governed by thermodynamic control, the most stable isomer will be the major product. This is particularly relevant in reactions that are reversible or are allowed to proceed to equilibrium. For instance, in cross-coupling reactions like the Suzuki-Miyaura coupling, the thermodynamic stability of the resulting biaryl product can influence the observed regioselectivity.

Factors such as solvent polarity and temperature play a critical role in determining whether a reaction proceeds under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product by preventing the system from reaching the energy required to overcome the barrier to the thermodynamically more stable product. rsc.org Conversely, higher temperatures can provide the necessary energy to allow for equilibrium to be established, leading to the thermodynamically favored product. rsc.org

Table 1: General Factors Influencing Kinetic and Thermodynamic Control in Reactions of Dihaloheterocycles

| Factor | Influence on Kinetic Control | Influence on Thermodynamic Control |

| Temperature | Favored at lower temperatures | Favored at higher temperatures |

| Reaction Time | Favored with shorter reaction times | Favored with longer reaction times |

| Reversibility | Favored in irreversible reactions | Favored in reversible reactions |

| Solvent | Polar aprotic solvents can stabilize kinetic intermediates | Solvent choice can influence equilibrium position |

| Leaving Group | Weaker C-X bond leads to faster cleavage (e.g., C-Br vs C-Cl) | Product stability is the determining factor |

Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reaction mechanisms of complex organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous halogenated quinolines and isoquinolines provides significant insight into its probable reaction pathways. dergipark.org.trrsc.org

Computational studies on similar systems, such as 6-chloroquinoline (B1265530), have shown that halogen substitution significantly alters the reactive nature of the quinoline (B57606) moiety. dergipark.org.trdergipark.org.tr These studies often involve the calculation of various molecular properties to predict reactivity.

Key areas of investigation in computational studies include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. For electrophilic attack, the reaction is likely to occur at the site of the highest HOMO density, while for nucleophilic attack, the LUMO distribution is key. In molecules like this compound, the LUMO is expected to have significant contributions from the carbon atoms attached to the halogens, making them susceptible to nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Surfaces: MEP maps visualize the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, positive potential regions are expected near the C3 and C6 carbons, indicating their electrophilic character.

Transition State (TS) Analysis: DFT calculations can model the transition states of proposed reaction mechanisms, allowing for the determination of activation energies (ΔE‡). By comparing the activation energies for different pathways (e.g., nucleophilic attack at C3 versus C6), the kinetic regioselectivity can be predicted. For instance, in Suzuki-Miyaura reactions of dihalopyridazines, DFT calculations have been used to rationalize the observed site-selectivity. nih.gov Studies on the oxidative addition step in cross-coupling reactions of other halo-N-heterocycles show that the activation barriers can be calculated to understand reactivity trends. nih.gov

Table 2: Common Computational Parameters and Their Significance in Reactivity Analysis

| Parameter | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap often implies higher chemical reactivity. nih.gov |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. nih.gov |

| Reaction Energy (ΔE_rxn) | The net energy change during a chemical reaction. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

| Gibbs Free Energy (ΔG) | Thermodynamic potential that measures the "useful" work obtainable from a system. | A negative ΔG indicates a spontaneous reaction. |

By applying these computational methodologies to this compound, it is possible to predict its behavior in various chemical transformations, guiding the rational design of synthetic routes and the prediction of product outcomes. For example, computational models could clarify the regioselectivity in Suzuki-Miyaura coupling reactions, predicting whether substitution occurs preferentially at the bromo- or chloro-substituted position under different catalytic conditions. nih.gov

Applications in Advanced Materials and Catalysis Research

3-Bromo-6-chloroisoquinoline as a Building Block in Organic Synthesis

This compound is a key intermediate in synthetic chemistry, primarily due to the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization through various cross-coupling and substitution reactions. The compound can participate in reactions such as Suzuki-Miyaura and Heck couplings to form new carbon-carbon bonds, as well as nucleophilic aromatic substitution to introduce a range of functional groups.

The isoquinoline (B145761) scaffold is a core component of many natural products and biologically active molecules. smolecule.comharvard.edu this compound serves as an ideal starting point for assembling more intricate heterocyclic systems. acs.org The presence of two distinct halogen atoms allows for sequential and site-selective cross-coupling reactions. For instance, one halogen can be selectively reacted while the other remains intact for a subsequent transformation, enabling the controlled construction of complex, multi-ring structures. smolecule.com This stepwise approach is fundamental in modern synthetic strategies for creating novel molecular frameworks that are otherwise difficult to access. harvard.edunih.gov Methodologies like the Pictet-Spengler and Bischler-Napieralski reactions, while traditional, have been supplemented by modern metal-catalyzed methods that utilize halogenated precursors like this compound for more efficient synthesis.

The primary utility of this compound in synthesis is its capacity to generate a diverse array of polysubstituted isoquinolines. nih.govresearchgate.net The bromine at the C3 position and the chlorine at the C6 position can be selectively replaced by various nucleophiles or engaged in different transition-metal-catalyzed cross-coupling reactions. smolecule.com This differential reactivity is crucial for introducing multiple functional groups at specific positions on the isoquinoline core.

Palladium-catalyzed reactions are commonly employed to functionalize such halo-isoquinolines. nih.govscispace.com For example, a Suzuki-Miyaura coupling could be used to introduce an aryl or alkyl group at the C3 position by reacting the bromide, followed by a separate coupling or substitution reaction at the C6 chloro-position. This sequential functionalization provides a powerful tool for creating libraries of novel isoquinoline derivatives for various research applications. nih.govmdpi.com

Table 1: Examples of Reactions for Synthesizing Substituted Isoquinolines

| Starting Material Class | Reaction Type | Reagents/Catalysts | Product Class | Reference |

|---|---|---|---|---|

| Halo-isoquinolines | Suzuki-Miyaura Coupling | Pd catalysts (e.g., Pd(PPh3)4), base (e.g., K2CO3), boronic acids | Biaryl compounds, substituted isoquinolines | |

| Halo-isoquinolines | Nucleophilic Substitution | Strong bases (e.g., sodium methoxide) | Alkoxy-, amino-substituted isoquinolines | |

| 3-Amino-isoquinolines | Diazotization/Halogenation | NaNO2, HBF4/HCl | 3-Haloisoquinolines | nih.gov |

| N-Alkyl Benzamides | Rh(III)-catalyzed C-H Activation/Annulation | Rh(III) catalyst, alkyne, O2 (air) | Isoquinolones | researchgate.net |

Precursor for Complex Heterocyclic Architectures

Role in the Development of Catalytic Systems

The unique electronic and structural features of the isoquinoline ring system, particularly when functionalized, make it a valuable scaffold in the design of ligands for catalysis.

While this compound is not typically used as a ligand itself, it is a crucial building block for creating more complex molecules that serve as ligands in transition metal catalysis. rsc.orgrsc.org The development of new ligand platforms is a primary driver of innovation in homogeneous catalysis. nih.gov By modifying the bromo and chloro positions, chemists can attach phosphine, amine, or other coordinating groups to the isoquinoline core. chemscene.com These tailored ligands can then bind to transition metals like palladium, rhodium, or ruthenium, creating catalysts with specific steric and electronic properties designed to control reactivity and selectivity in chemical transformations. rsc.orgnih.govsigmaaldrich.com The resulting metal-ligand complexes are central to a vast number of catalytic reactions, including cross-couplings and C-H activation. researchgate.net

In the field of asymmetric catalysis, achieving high enantioselectivity is a major goal. nih.govbeilstein-journals.org Recent research has shown that halogenated substrates, including bromo-substituted isoquinolines, can play a direct role in enhancing enantioselectivity in certain catalytic reactions. wiley.comresearchgate.net This strategy involves using fine-tuned halogen–halogen interactions between a halogenated substrate and a chiral catalyst complex to better organize the transition state, thereby boosting the transfer of chirality. wiley.comresearchgate.net

In a model dearomatization reaction, the presence and position of a bromine atom on the isoquinoline substrate significantly influenced the enantiomeric ratio of the product. wiley.com For instance, when reacting various bromo-isoquinolines, the 5-bromo derivative yielded the highest enantioselectivity. wiley.com This approach, which leverages non-covalent interactions involving the halogen atom, represents a novel strategy in asymmetric catalysis. nih.gov The use of chiral catalysts, such as quaternary ammonium (B1175870) salts in phase-transfer catalysis, has also proven effective for the enantioselective synthesis of chiral products from racemic α-bromo ketones, highlighting a related principle of using halogenated precursors to control stereochemistry. organic-chemistry.org

Table 2: Enantioselectivity in the Dearomatization of Bromo-Isoquinolines

| Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|

| 5-Bromoisoquinoline (B27571) | 60% | 94.5 : 5.5 | wiley.com |

| 4-Bromoisoquinoline (B23445) | 81% | 92.5 : 7.5 | wiley.com |

| 6-Bromoisoquinoline | 7% | 91 : 9 | wiley.com |

| 5-Bromo-6-fluoroisoquinoline | - | 95 : 5 | wiley.com |

Data from a model reaction highlighting the influence of halogen position on enantioselectivity.

Ligand Design for Transition Metal Catalysis

Potential in Materials Science

The applications of this compound extend into materials science, where it serves as a building block for functional organic materials. smolecule.com The isoquinoline moiety is a component of various heterocyclic aromatic compounds used in the development of organic semiconductors and other advanced materials. smolecule.com Highly conjugated molecules and polycyclic aromatic frameworks, which can be synthesized from precursors like this compound, have potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org The ability to systematically modify the isoquinoline core through its halogenated positions allows for the fine-tuning of the electronic and photophysical properties of the resulting materials, which is a key objective in materials chemistry. smolecule.commdpi.com

Organic Electronic Materials

This compound serves as a critical intermediate in the creation of advanced organic electronic materials. Halogenated isoquinolines are recognized as valuable precursors for organic semiconductors, owing to their planar structures which facilitate intermolecular interactions and charge transport. rsc.org The presence of two distinct halogen atoms (bromine and chlorine) at the 3- and 6-positions offers differential reactivity, enabling selective, stepwise chemical modifications.

This dihalogenated isoquinoline is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgxisdxjxsu.asiawikipedia.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds, allowing for the construction of large, conjugated molecular systems essential for electronic applications. rsc.orgmt.com For instance, the Suzuki coupling is a widely used method to synthesize the bi-aryl structures that form the backbone of many organic light-emitting diode (OLED) materials and organic field-effect transistors (OFETs). wikipedia.orgmdpi.com

Research on related compounds underscores this potential. Studies on various aryl halides have shown their successful use in synthesizing triarylamines, a key class of hole-transport materials used in OLEDs. researchgate.net Similarly, a recently developed method for the direct C4-halogenation of isoquinolines highlights the utility of the resulting haloisoquinolines as versatile intermediates for further modifications via Suzuki, Sonogashira, and Stille couplings. acs.org The reactivity of the carbon-bromine bond is typically higher than that of the carbon-chlorine bond in such palladium-catalyzed reactions, allowing for selective functionalization at the C-3 position before further modification at the C-6 position. rsc.org This controlled, stepwise synthesis is crucial for creating the complex, well-defined molecular architectures required for high-performance organic electronic devices.

Below is a table summarizing the key synthetic reactions where this compound can act as a building block.

| Reaction Type | Description | Potential Application | Key Reagents |

| Suzuki-Miyaura Coupling | Forms a new carbon-carbon bond by coupling with an organoboron compound. xisdxjxsu.asiawikipedia.org | Synthesis of bi-aryl compounds for OLEDs, conjugated polymers for OFETs. rsc.org | Palladium catalyst, base, boronic acid/ester. |

| Heck Coupling | Forms a substituted alkene by coupling with an alkene. | Extending conjugated systems, synthesis of stilbene (B7821643) derivatives for electronics. | Palladium catalyst, base, alkene. |

| Sonogashira Coupling | Forms a new carbon-carbon bond by coupling with a terminal alkyne. acs.org | Creating linear, rigid-rod like structures for molecular wires or polymers. | Palladium catalyst, copper co-catalyst, base, alkyne. |

| Nucleophilic Aromatic Substitution | Replacement of the halogen atoms with other functional groups (e.g., amines, alkoxides). | Introduction of specific functional groups to tune electronic properties. | Nucleophile (e.g., amine, alcohol). |

Functional Polymers and Frameworks

The application of this compound extends to the synthesis of functional polymers and highly ordered porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.orgrsc.orgrsc.org

In polymer science, the di-functionality of this compound allows it to be used as a monomer in polycondensation reactions. Stille and Suzuki polycondensation, for example, are powerful methods for creating conjugated polymers from dihalogenated monomers. wiley-vch.de These polymers, incorporating the isoquinoline unit, can exhibit unique photophysical or electronic properties, making them suitable for applications in sensors, organic electronics, or as advanced coating materials. rsc.org The synthesis of functional polymers often involves the polymerization of monomers designed to have specific chemical reactivity or biological activity. rsc.orgscienceopen.com